"Antituberculosis agent-1" chemical structure and synthesis pathway
"Antituberculosis agent-1" chemical structure and synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, synthesis pathway, and key experimental protocols for Antituberculosis Agent-1, a novel compound identified for its potential in combating Mycobacterium tuberculosis.
Chemical Structure and Properties
Antituberculosis Agent-1, also referred to as compound 8a in the primary literature, is a novel 4H-chromen-4-one derivative. Its chemical identity is confirmed by the following identifiers:
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Chemical Name: 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one
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CAS Number: 2411740-98-0
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Molecular Formula: C₂₁H₂₁NO₄
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Molecular Weight: 351.40 g/mol
The structure of Antituberculosis Agent-1 features a 4H-chromen-4-one core, which is a common scaffold in biologically active compounds. Key structural features include a hydroxyl group at the 6-position, a methyl group at the 3-position, and a 4-(diethylamino)phenyl substituent at the 2-position.
Table 1: Physicochemical and Biological Properties of Antituberculosis Agent-1
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁NO₄ | Zhao W, et al. (2020) |
| Molecular Weight | 351.40 | Zhao W, et al. (2020) |
| CAS Number | 2411740-98-0 | MedChemExpress |
| MIC vs. M. tuberculosis H37Rv | 3.84 µg/mL | Zhao W, et al. (2020) |
Synthesis Pathway
The synthesis of Antituberculosis Agent-1 is achieved through a multi-step process, commencing with the appropriate starting materials to construct the core 4H-chromen-4-one structure. The general synthetic approach involves the formation of a chalcone (B49325) intermediate followed by cyclization and subsequent modifications.
Caption: General synthesis pathway for Antituberculosis Agent-1.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of Antituberculosis Agent-1, based on established procedures for similar 4H-chromen-4-one derivatives.
General Synthesis of Chalcone Intermediate
The initial step involves a Claisen-Schmidt condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025).
Protocol:
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To a solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in ethanol (B145695), add the substituted benzaldehyde (1.1 eq).
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Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise to the mixture while stirring at room temperature.
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Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
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Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.
Synthesis of the 4H-Chromen-4-one Core
The synthesized chalcone is then cyclized to form the chromenone ring.
Protocol:
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Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetic acid.
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Add a cyclizing/oxidizing agent. A common method is the use of iodine in DMSO, heated at a temperature ranging from 100 to 160 °C for 1.5 to 6 hours.
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Alternatively, for the synthesis of flavanones which can then be oxidized, treatment of the chalcone with a base in a hydro-alcoholic solution can induce cyclization.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
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Filter the solid, wash thoroughly with water and then with a sodium thiosulfate (B1220275) solution (if iodine was used) to remove any remaining iodine.
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Dry the crude product and purify by column chromatography on silica (B1680970) gel.
Final Synthesis of Antituberculosis Agent-1 (Compound 8a)
The specific synthesis of compound 8a involves the reaction of 1-(2,5-dihydroxyphenyl)propan-1-one with 4-(diethylamino)benzaldehyde (B91989).
Protocol:
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Synthesis of the Chalcone Intermediate: A mixture of 1-(2,5-dihydroxyphenyl)propan-1-one (1 eq) and 4-(diethylamino)benzaldehyde (1 eq) is dissolved in ethanol. An aqueous solution of KOH is added, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with ethanol and water, and dried to yield the chalcone.
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Cyclization to form Compound 8a: The chalcone intermediate (1 eq) is dissolved in n-amyl alcohol, and a catalytic amount of iodine is added. The mixture is refluxed for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography (petroleum ether/ethyl acetate) to afford the final product, 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one (Antituberculosis agent-1).
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Antituberculosis Agent-1 and its intermediates.
Table 2: Synthesis Yields and Spectroscopic Data
| Compound | Step | Yield (%) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| Chalcone Intermediate | 1 | Not Reported | Characteristic peaks for aromatic and vinylic protons. | Expected [M+H]⁺ |
| Antituberculosis Agent-1 (8a) | 2 | Not Reported | ¹H NMR (400 MHz, DMSO-d₆): δ 10.05 (s, 1H), 7.64 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 3.0 Hz, 1H), 7.21 (dd, J = 8.9, 3.0 Hz, 1H), 7.14 (d, J = 8.9 Hz, 1H), 6.74 (d, J = 8.9 Hz, 2H), 3.40 (q, J = 7.0 Hz, 4H), 1.99 (s, 3H), 1.12 (t, J = 7.0 Hz, 6H). | ESI-MS m/z 352.2 [M+H]⁺ |
Note: Detailed yields were not available in the reviewed abstracts. The spectroscopic data is as reported for compound 8a in the primary literature.
Logical Workflow for Synthesis
The synthesis of Antituberculosis Agent-1 follows a logical progression from simple starting materials to the final complex molecule. This can be visualized as a clear experimental workflow.
Caption: Experimental workflow for the synthesis and characterization of Antituberculosis Agent-1.
This guide provides a comprehensive technical overview for the synthesis of Antituberculosis Agent-1. For further details, researchers are encouraged to consult the primary literature cited herein.
